molecular formula C23H18F2N2O4 B3141224 Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478081-17-3

Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B3141224
CAS No.: 478081-17-3
M. Wt: 424.4 g/mol
InChI Key: DPDQHDABQWMEQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate involves several steps. One notable method is the three-component synthesis, combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. The Sonogashira reaction followed by [3+3] cyclocondensation is a salient feature of this approach .

Scientific Research Applications

Diversity-Oriented Synthesis and Catalytic Reactions

  • Polycyclic Indoles Synthesis : A diversity-oriented synthesis strategy for pyrido- and pyrimido-indoles was developed through a Bronsted or Lewis acid catalyzed three-component reaction, demonstrating the versatility of acid catalysis in controlling the synthesis of complex heterocyclic compounds (Rajesh K. Arigela et al., 2014).

  • Trifluoroacetylation Reactions : The trifluoroacetylation of ethyl 2,4-dioxopentanoate led to the synthesis of novel compounds, showcasing the utility of this approach in the preparation of fluorinated organic molecules (B. I. Usachev et al., 2007).

Synthesis of Novel Heterocyclic Compounds

  • Deaza-Analogues of Bisindole Alkaloids : The synthesis of deaza-analogues of the bis-indole alkaloid topsentin demonstrated the potential of using ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate derivatives in the creation of compounds for screening against various cancer cell lines, although no significant activity was observed in this instance (A. Carbone et al., 2013).

  • Photophysical Properties of Novel Dyes : The study of the photophysical behavior of a novel 4-aza-indole derivative revealed its potential applications in bio-sensing, labeling agents, and optoelectronic devices due to its unique solvatochromism and high quantum yield across different solvents (Ebru Bozkurt et al., 2018).

Mechanistic Insights and Reaction Pathways

  • Phosphine-Catalyzed Annulations : The study of phosphine-catalyzed [4 + 2] annulation reactions provided insights into the mechanism of forming highly functionalized tetrahydropyridines, highlighting the synthetic utility of this compound in constructing complex nitrogen-containing heterocycles (Xue-Feng Zhu et al., 2003).

Properties

IUPAC Name

ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O4/c1-2-30-23(29)22-16-8-7-15(12-20(16)27-10-4-3-5-19(22)27)31-13-21(28)26-18-9-6-14(24)11-17(18)25/h3-12H,2,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDQHDABQWMEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
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Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Reactant of Route 6
Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate

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